4-(Piperidin-3-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-3-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUOFYDJUDASPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647992 | |
| Record name | 4-(Piperidin-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19733-56-3 | |
| Record name | 4-(3-Piperidinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19733-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Piperidin-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes and Reaction Mechanisms
The synthesis of 4-(piperidin-3-yl)aniline can be achieved through several sophisticated pathways, each with distinct mechanisms and applications.
Multi-Step Synthesis Pathways from Precursors
A prevalent multi-step synthesis of this compound begins with the precursor 3-(4-nitrophenyl)pyridine (B1584840). google.com This initial material undergoes a salification reaction with a 3-halogenated propylene (B89431), such as 3-bromopropene, to form an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium (B1175870) salt. google.compatsnap.com This intermediate is then subjected to a reduction reaction to yield the final product. google.com This pathway is notable for simultaneously reducing both the nitro group and the pyridine (B92270) ring. google.compatsnap.com
Another approach involves the Suzuki-Miyaura coupling reaction. This method utilizes a protected piperidine (B6355638) derivative, such as a boronate ester, which is coupled with an aryl halide. vulcanchem.com Subsequent deprotection and salt formation can then yield the desired aniline (B41778) derivative. vulcanchem.com The Strecker-type condensation offers another route, starting from a piperidone derivative, aniline, and hydrogen cyanide to form an anilino-nitrile. researchgate.net This is followed by hydrolysis to an anilino-amide and then to an anilino-ester, which can be further modified. researchgate.net
The following table summarizes a common multi-step synthesis pathway:
| Step | Reactants | Product | Key Transformations |
| 1 | 3-(4-nitrophenyl)pyridine, 3-bromopropene | N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt | Salification |
| 2 | N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt, Zinc Chloride, Sodium Borohydride (B1222165) | This compound | Reduction of nitro group and pyridine ring |
Catalytic Reduction Approaches, including Catalytic Hydrogenation with Pd/C
Catalytic hydrogenation is a cornerstone in the synthesis of this compound and its derivatives. smolecule.com A common method involves the reduction of a nitropyridine precursor, such as 3-(4-nitrophenyl)pyridine, using a palladium on carbon (Pd/C) catalyst. rsc.org This process effectively reduces the nitro group to an amine. Transition metal catalysts, particularly those based on palladium and nickel, are favored for their high efficiency and compatibility with various solvents. smolecule.com
The reduction of the pyridine ring to a piperidine ring can also be accomplished through catalytic hydrogenation. mdpi.com Palladium-catalyzed hydrogenation has been shown to be effective for this transformation, even in the presence of moisture and air. mdpi.com Some methods combine the reduction of both the nitro group and the pyridine ring in a single step using catalysts like platinum oxide (PtO2) under hydrogen pressure. google.com
Zinc Chloride and Sodium Borohydride Mediated Reductions
A notable synthetic route for this compound employs a combination of zinc chloride and sodium borohydride. google.compatsnap.com In this method, the N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt intermediate is first mixed with zinc chloride, followed by the addition of sodium borohydride for the reduction. google.compatsnap.com This approach is advantageous as it circumvents the need for precious metal catalysts, thereby reducing costs. google.compatsnap.com
The presence of a Lewis acid like zinc chloride can enhance the reducing power of sodium borohydride. google.comresearchgate.net While sodium borohydride alone is generally not strong enough to reduce certain functional groups, its combination with metal halides significantly alters its reactivity. jcsp.org.pk This combination allows for the simultaneous reduction of both the nitro group and the pyridine ring under mild conditions. google.compatsnap.com
Stereoselective Synthesis of Enantiomeric Forms ((R)- and (S)-4-(Piperidin-3-yl)aniline)
The synthesis of specific enantiomers of this compound, namely the (R)- and (S)-forms, is crucial for the development of chiral drugs. vulcanchem.com These stereoisomers can be obtained through several stereoselective synthesis strategies.
One common approach is chiral resolution, where a racemic mixture of this compound is separated into its individual enantiomers. vulcanchem.com This can be achieved using techniques like chiral high-performance liquid chromatography (HPLC). vulcanchem.com Another method is enantioselective synthesis, which aims to produce a single enantiomer directly. This can involve asymmetric hydrogenation or enzymatic resolution of a suitable precursor. vulcanchem.com For instance, the synthesis of (S)-4-(piperidin-3-yl)aniline can be achieved through the enantioselective synthesis of the (S)-piperidine intermediate. vulcanchem.com
Industrial-Scale Preparation Techniques
The large-scale production of this compound necessitates efficient and economically viable synthetic methods.
Process Optimization for High Yield and Cost-Effectiveness
For industrial applications, the synthesis of this compound is optimized to maximize yield and minimize costs. google.comchemicalbook.com The method utilizing zinc chloride and sodium borohydride for the reduction of N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt is particularly suitable for large-scale production. google.compatsnap.com This is due to its mild reaction conditions, good yields, and avoidance of expensive precious metal catalysts. google.compatsnap.com
The following table outlines key considerations for industrial-scale synthesis:
| Parameter | Optimized Condition | Rationale |
| Catalyst | Avoidance of precious metals (e.g., using ZnCl2/NaBH4) | Reduces production cost google.compatsnap.com |
| Reaction Conditions | Mild temperature and pressure | Enhances safety and reduces energy consumption google.compatsnap.com |
| Synthesis Strategy | One-pot or multi-component reactions | Increases efficiency and reduces waste researchgate.net |
| Process Type | Continuous flow synthesis | Improves control, yield, and reduces byproducts smolecule.com |
Considerations for Large-Scale Production and Purity
The industrial-scale synthesis of this compound is crucial for its application as an intermediate in the production of pharmaceuticals, such as the oral PARP inhibitor Niraparib. patsnap.comchemicalbook.comchemicalbook.compatsnap.com A significant consideration in large-scale production is the development of cost-effective and efficient synthetic routes that avoid the use of expensive precious metal catalysts. patsnap.comgoogle.com
One patented method highlights a process that avoids precious metals, thereby reducing production costs. patsnap.comgoogle.com This method involves a two-step process:
Salifying Reaction: 3-(4-nitrophenyl)pyridine reacts with a 3-halogenated propylene to form N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt. patsnap.comgoogle.com
Reduction Reaction: The quaternary ammonium salt is then mixed with zinc chloride and reduced with sodium borohydride to yield this compound. patsnap.comgoogle.com
This method is noted for its mild conditions and high yield, making it particularly suitable for industrial production. patsnap.comgoogle.com The process simultaneously reduces the nitro group and the pyridine ring. patsnap.comgoogle.com Furthermore, it avoids the formation of by-products like N-(4-(pyridin-3-yl)phenyl)hydroxylamine, which simplifies the post-reaction purification process. google.com
Purification of the final product is a critical step to ensure it meets the stringent requirements for pharmaceutical use. Techniques such as recrystallization and chromatography are employed to achieve high purity. smolecule.com
Reactivity and Derivatization Studies
The presence of both a piperidine ring and an aniline moiety makes this compound a versatile platform for a variety of chemical transformations. smolecule.com
Oxidation Reactions and N-Oxide Formation
The nitrogen atoms in this compound can undergo oxidation to form the corresponding N-oxides. smolecule.com Common oxidizing agents for this transformation include hydrogen peroxide and various peracids. smolecule.com The formation of N-oxides can be a useful strategy in drug design to modify the physicochemical properties of the parent molecule.
Reduction Reactions on Functional Groups
Reduction reactions are a key transformation for this compound and its precursors. For instance, the synthesis of this compound itself often involves the reduction of a nitro group to an amine. smolecule.com A common method for this is the use of sodium borohydride in the presence of zinc chloride. Catalytic hydrogenation, often with a palladium on carbon (Pd/C) catalyst, is another effective method for reducing nitro groups to amines, typically with high yields.
Nucleophilic Substitution Reactions on the Aniline Moiety
The aniline moiety of this compound can participate in nucleophilic substitution reactions. smolecule.com This allows for the introduction of various functional groups onto the aromatic ring. These reactions are often facilitated by the use of halogenated compounds and strong bases. smolecule.com The electron-donating nature of the amino group can direct incoming electrophiles in electrophilic aromatic substitution reactions, though the piperidine ring also influences the reactivity. evitachem.com The low nucleophilicity of aniline itself can sometimes lead to poor reactivity in SNAr reactions. researchgate.net
Functionalization Strategies for Novel Derivatives
The dual functionality of this compound provides numerous opportunities for creating novel derivatives. smolecule.com The piperidine nitrogen can be functionalized through reactions with various electrophiles. evitachem.com For example, N-methylation of the aniline nitrogen is a strategy used to create derivatives for applications such as radiolabeled tracers. nih.gov
The development of derivatives is a key area of research, particularly in medicinal chemistry, where modifications to the core structure can lead to compounds with enhanced biological activity. smolecule.comnih.gov For instance, derivatives of similar piperidine-containing scaffolds are being explored as inhibitors for various biological targets. mdpi.com
Interactive Data Table: Reactivity of this compound
| Reaction Type | Common Reagents | Major Products |
| Oxidation | Hydrogen peroxide, peracids smolecule.com | N-oxides smolecule.com |
| Reduction | Sodium borohydride, zinc chloride smolecule.com | Amines smolecule.com |
| Nucleophilic Substitution | Halogenated compounds, strong bases smolecule.com | Substituted aniline derivatives smolecule.com |
Medicinal Chemistry and Biological Activity Investigations
Role as a Key Pharmaceutical Intermediate
4-(Piperidin-3-yl)aniline is a highly valued building block in the pharmaceutical industry due to its integral role in the synthesis of several important drugs. afinechem.com Its structure allows for strategic chemical modifications, leading to the creation of potent therapeutic agents.
Precursor in Opioid Analog Synthesis
The piperidine (B6355638) moiety within this compound is a common feature in many opioid receptor modulators. While direct synthesis of well-known opioids like fentanyl involves N-acylation of a 4-anilinopiperidine precursor, the structural motif of anilino-piperidines is central to the class. plos.orgosti.govmdpi.comnih.gov The core structure of this compound serves as a foundational element for creating novel opioid analogs. Researchers can manipulate the aniline (B41778) and piperidine nitrogens to synthesize a library of compounds for screening and development of new analgesics.
Building Block for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry, forming the core of a vast number of drugs. rsc.orgmdpi.comnih.gov this compound is an exemplary starting material for constructing more elaborate heterocyclic systems. mdpi.com The primary amine of the aniline group and the secondary amine of the piperidine ring offer reactive sites for a variety of chemical transformations, including cyclization reactions to form fused ring systems or for the introduction of other heterocyclic moieties. This adaptability makes it a valuable precursor in the synthesis of diverse drug candidates.
Intermediate for Poly(ADP-ribose) polymerase (PARP) Inhibitors (e.g., Niraparib)
One of the most significant applications of this compound is as a crucial intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Niraparib. portico.orgchemicalbook.compatsnap.comenantilabs.com PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in certain cancer cells. patsnap.comgoogle.com
The synthesis of Niraparib involves the coupling of the this compound fragment with a substituted indazole-7-carboxamide moiety. portico.org Specifically, the (S)-enantiomer of this compound is often used to ensure the correct stereochemistry required for potent PARP inhibition. patsnap.comvulcanchem.com The piperidine ring and its stereochemistry are critical for optimal binding to the PARP enzyme. vulcanchem.com The development of efficient, large-scale syntheses of this compound and its derivatives has been a key focus in the process development of Niraparib. researchgate.netepo.org
Table 1: Role of this compound as a Pharmaceutical Intermediate
| Application | Drug Example(s) | Role of this compound |
| PARP Inhibitors | Niraparib | Key building block, providing the piperidine moiety essential for enzyme binding. portico.orgpatsnap.comenantilabs.com |
| Antipsychotic Drugs | Risperidone (B510), Paliperidone | Precursor to the core heterocyclic structure. rsc.orgnih.gov |
| Opioid Analogs | Fentanyl Analogs | Provides the fundamental anilino-piperidine scaffold. plos.orgmdpi.com |
Precursor in Antipsychotic Drug Synthesis (e.g., Risperidone, Paliperidone)
The piperidine motif is also a key structural feature in several atypical antipsychotic drugs. This compound serves as a precursor in the synthesis of drugs like Risperidone and its active metabolite, Paliperidone. nih.govalsachim.com The synthesis of Risperidone involves the alkylation of a piperidine-containing fragment with a benzisoxazole moiety. rsc.orgnih.gov The structural framework provided by intermediates like this compound is essential for achieving the desired pharmacological profile, which often involves interaction with dopamine (B1211576) and serotonin (B10506) receptors.
Biological Activity Mechanisms and Molecular Interactions
The therapeutic effects of drugs derived from this compound are a direct result of their interaction with specific biological targets, such as enzymes and receptors.
Receptor Binding Studies (e.g., Dopamine and Serotonin Receptors)
Derivatives of this compound have been the subject of extensive receptor binding studies, particularly for dopamine and serotonin (5-HT) receptors, which are key targets for antipsychotic and other CNS-active drugs. nih.govacs.org The piperidine and aniline components of the molecule can be modified to fine-tune the binding affinity and selectivity for different receptor subtypes. mdpi.com For instance, arylpiperazine derivatives, which share structural similarities, are known to bind to a variety of serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT7, as well as dopamine D2 receptors. acs.orgmdpi.com The specific substitution pattern on the aniline ring and the piperidine nitrogen dictates the interaction with the amino acid residues in the receptor's binding pocket, influencing whether the compound acts as an agonist, antagonist, or partial agonist. nih.gov
Enzyme Interaction Analysis (e.g., PARP Inhibition)
This compound serves as a crucial building block for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib. smolecule.comchemicalbook.cominnospk.comchemicalbook.com PARP enzymes are integral to the cellular process of DNA repair. In the context of cancer therapy, the inhibition of PARP by molecules derived from this compound leads to an accumulation of DNA damage specifically in cancer cells, which can ultimately result in cell death. smolecule.com The piperidine and aniline moieties present in the compound are key structural features that contribute to its utility as a synthetic intermediate for these inhibitors. smolecule.com
Derivatives of this compound have also been investigated for their potential to inhibit other enzymes. For instance, certain derivatives have been synthesized and studied as inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in the treatment of non-small cell lung cancer. Additionally, quinazoline (B50416) derivatives that incorporate piperidine groups have demonstrated potent inhibitory activity against PI3Kδ, with IC₅₀ values comparable to existing drugs.
Modulation of Neurotransmitter Systems
The structural framework of this compound is found in molecules that modulate neurotransmitter systems. It is a key intermediate in the synthesis of antipsychotic drugs like risperidone and paliperidone. smolecule.com These drugs are known to interact with dopamine and serotonin receptors, thereby modulating their activity to produce therapeutic effects.
Furthermore, derivatives of this compound have been explored for their potential as ligands for the vesicular acetylcholine (B1216132) transporter (VAChT). nih.gov For example, compound 6 ((4-aminophenyl)(1-(3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-yl)methanone) has shown high potency for VAChT. nih.gov The primary amino group of this compound provides a site for modification to develop radiolabeled tracers for positron emission tomography (PET), which can be used to study the cholinergic system. nih.gov
Studies have also shown that derivatives can exhibit binding affinity for various receptors involved in neurotransmission. For instance, one compound demonstrated binding to the adrenergic α2A receptor, dopamine D2L receptor, and serotonin 5-HT2A receptor. mdpi.com
Interaction with Cancer Progression Pathways
The this compound scaffold is a component of compounds that interact with cancer progression pathways. As mentioned, it is a precursor for PARP inhibitors like Niraparib, which are effective in treating certain cancers by disrupting DNA repair mechanisms. smolecule.cominnospk.com
Derivatives of this compound have also shown potential in targeting other pathways involved in cancer. For example, some derivatives have been found to inhibit cancer cell proliferation and induce apoptosis. The introduction of piperidine groups into quinazoline structures has led to the development of potent PI3Kδ inhibitors, suggesting a broader applicability of this compound-based structures in cancer therapy. Additionally, derivatives have been synthesized as inhibitors of Anaplastic Lymphoma Kinase (ALK), a significant target in non-small cell lung cancer.
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity.
Impact of Piperidine Ring Modifications on Bioactivity
Modifications to the piperidine ring of this compound derivatives have a significant impact on their biological activity.
Substitution Position: The position of substitution on the piperidine ring can influence receptor binding due to spatial arrangement. For example, comparing 3- and 4-substituted piperidines reveals that while the molecular weight is minimally affected, the different spatial orientation of the aniline group can alter interactions with biological targets.
N-Substitution: The substituent on the piperidine nitrogen is a key determinant of activity. In a series of P2X3 receptor antagonists, derivatives with a benzoyl moiety on the piperidine nitrogen showed slightly higher potency compared to those with aliphatic acyl groups. mdpi.com
Linker Groups: The introduction of linker groups, such as ether or sulfonyl linkages, between the piperidine ring and another moiety can alter properties like molecular weight, solubility, and lipophilicity, which in turn affects bioactivity.
Methylation: The addition of methyl groups to the piperidine ring can create diverse pharmacological profiles. mdpi.com For instance, in a series of vesicular acetylcholine transporter (VAChT) inhibitors, N-methylation of the piperidine nitrogen was a strategy to create radiolabeled tracers. nih.gov
| Modification | Impact on Bioactivity | Example Compound Series | Reference |
|---|---|---|---|
| Substitution Position (3- vs. 4-) | Alters spatial arrangement, potentially affecting receptor binding. | General piperidine-containing compounds | |
| N-Benzoyl vs. N-Aliphatic Acyl | Benzoyl moiety conferred slightly higher potency. | P2X3 Receptor Antagonists | mdpi.com |
| Introduction of Linker Groups | Alters molecular weight, solubility, and lipophilicity. | Structural analogs of this compound | |
| Methylation | Can create diverse pharmacological profiles and provide sites for radiolabeling. | VAChT inhibitors and Nicotinic Acetylcholine Receptor Allosteric Modulators | nih.govmdpi.com |
Influence of Aniline Moiety Substitutions on Biological Efficacy
Substitutions on the aniline moiety of this compound derivatives are critical for their biological efficacy.
Substituent Effects: Variations in substituents on the aniline ring can significantly influence binding affinity and selectivity for biological targets. For example, in a series of 5-cyano-N-(2-(4-arylpiperazin-1-yl)ethyl/propyl)-indole-3-carboxamide analogs, 3-substituted phenyl analogs generally exhibited superior inhibitory activity compared to the corresponding 4-substituted analogs. mdpi.com
Halogenation: In the development of P2X3R antagonists, the type and position of halide substitution on an aniline ring influenced antagonistic activity, with the order of potency being F−, Cl− > F−, Br− or I, Cl− > di-Cl− or mono-Cl−. mdpi.com
N-Alkylation: N-methylation of the aniline nitrogen in a VAChT inhibitor was explored as a method for radiolabeling, creating tracers for in vivo studies. nih.gov
Methoxy (B1213986) Group: The presence and position of a methoxy group on the aniline ring can be important. In a series of ALK inhibitors, a 3-methoxy group enhanced inhibitory activity compared to a 2-methoxy group. nii.ac.jp
| Modification | Impact on Biological Efficacy | Example Compound Series | Reference |
|---|---|---|---|
| Aryl Ring Substitution Pattern | 3-substituted phenyl analogs showed superior inhibitory activity over 4-substituted analogs. | Piperazine analogs | mdpi.com |
| Halogenation | Influenced antagonistic activity with a specific order of potency based on the halide. | P2X3R Antagonists | mdpi.com |
| N-Alkylation | Provided a site for radiolabeling for in vivo imaging. | VAChT Inhibitors | nih.gov |
| Methoxy Group Position | A 3-methoxy group enhanced inhibitory activity compared to a 2-methoxy group. | ALK Inhibitors | nii.ac.jp |
Stereochemical Influences on Pharmacological Profiles (R- vs. S-enantiomers)
The presence of a chiral center at the 3-position of the piperidine ring in this compound means it can exist as R- and S-enantiomers. This stereochemistry can have a profound impact on the pharmacological profile of its derivatives.
The synthesis of Niraparib, a PARP inhibitor, specifically utilizes the (S)-enantiomer, (S)-4-(piperidin-3-yl)aniline. chemicalbook.comgoogle.com This highlights the stereospecificity of the target enzyme, where one enantiomer fits into the binding site more effectively than the other.
In a broader context, stereochemistry is a critical factor in drug design. The different spatial arrangements of enantiomers can lead to different interactions with chiral biological macromolecules like enzymes and receptors. nih.gov For example, in a study of β-1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine enantiomers, the (-)-(2S,4R) enantiomer was found to be approximately ten times more potent as an analgesic than its (+)-enantiomer, demonstrating that opioid receptors can distinguish between the enantiomers. nih.gov Similarly, the enantiomers of 2,3,5,6-tetramethyl-p-terphenyl-TQS, an allosteric modulator of nicotinic acetylcholine receptors, exhibited different activities: the (+)-enantiomer acted as a positive allosteric modulator (PAM), while the (−)-enantiomer was an allosteric antagonist. mdpi.com This underscores the principle that minimal chemical changes, including stereochemistry, can lead to significant differences in pharmacological activity. mdpi.com
The development of chiral drugs is often preferred to avoid potential adverse effects from the less active or inactive enantiomer (distomer) and to improve the therapeutic index. nih.gov
Ligand Design and Target Affinity Enhancement
The design of ligands derived from this compound is a key area of research aimed at enhancing their affinity and selectivity for various biological targets. The stereochemistry at the C3 position of the piperidine ring is a critical determinant of biological activity. vulcanchem.com Specifically, the (S)-configuration has been shown to be crucial for optimizing hydrophobic interactions within the ATP-binding pocket of targets like anaplastic lymphoma kinase (ALK). vulcanchem.com
Structural modifications play a pivotal role in modulating the pharmacological profile of these derivatives. For instance, the introduction of heteroaromatic groups such as pyridinyl or imidazolyl can introduce additional hydrogen-bonding sites, thereby enhancing target affinity. The nature of the linker between the piperidine and aniline moieties also significantly influences the compound's properties. Ether or sulfonyl linkers, for example, can alter solubility and lipophilicity compared to a direct bond.
Furthermore, the conversion of the parent compound into salt forms, such as dihydrochloride (B599025) derivatives, is a common strategy to improve aqueous solubility, which is a critical factor for in vivo studies. The use of protecting groups, like the Boc group, on the piperidine nitrogen allows for controlled, stepwise synthesis of more complex and stable analogs.
| Compound/Derivative Class | Key Structural Feature | Impact on Affinity/Activity | Reference |
|---|---|---|---|
| (S)-4-(Piperidin-3-yl)aniline Derivatives | (S)-configuration at piperidine C3 | Enhances target binding affinity through optimized hydrophobic interactions. | vulcanchem.com |
| Heteroaromatic-Substituted Derivatives | Introduction of pyridinyl or imidazolyl groups | Adds hydrogen-bonding sites, enhancing target affinity. | |
| Derivatives with Modified Linkers | Ether or sulfonyl linkages | Alters solubility and lipophilicity. | |
| Dihydrochloride Salts | Salt formation | Improves aqueous solubility for in vivo applications. |
Preclinical Pharmacological Research of Derivatives
Derivatives of this compound have been the subject of extensive preclinical research to evaluate their therapeutic potential across a range of diseases. This research encompasses in vitro and in vivo studies to assess their efficacy and mechanism of action.
In Vitro Biological Evaluations (e.g., Cell Line Studies, Enzyme Assays)
In vitro studies have been instrumental in elucidating the biological activities of this compound derivatives. A notable area of investigation is their role as kinase inhibitors. For example, certain (S)-4-(Piperidin-3-yl)aniline derivatives with 1-methylpiperidine (B42303) substitutions have demonstrated potent inhibition of anaplastic lymphoma kinase (ALK), with IC₅₀ values as low as 0.038 μM, surpassing the potency of the established drug ceritinib. vulcanchem.com
Furthermore, derivatives incorporating a 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline scaffold have been identified as potent inhibitors of PI3Kδ, a key target in cancer therapy. nih.gov Compounds such as A5 and A8 from this series exhibited IC₅₀ values of 1.3 nM and 0.7 nM, respectively, against PI3Kδ. nih.gov These compounds also demonstrated selective anti-proliferative activity against the SU-DHL-6 cell line. nih.gov
The versatility of the this compound scaffold is further highlighted by its use in developing ligands for the vesicular acetylcholine transporter (VAChT). nih.gov A series of heteroaromatic and aniline derivatives of piperidines displayed high affinity for VAChT, with Kᵢ values ranging from 0.93 to 18 nM for racemates, alongside good selectivity over σ₁ and σ₂ receptors. nih.gov
| Derivative Class | Target | In Vitro Model | Key Finding | Reference |
|---|---|---|---|---|
| (S)-4-(Piperidin-3-yl)aniline with 1-methylpiperidine substitution | Anaplastic Lymphoma Kinase (ALK) | Enzyme Assay | IC₅₀ value of 0.038 μM, more potent than ceritinib. | vulcanchem.com |
| 4-(Piperid-3-yl)amino substituted 6-pyridylquinazolines (A5, A8) | PI3Kδ | Enzyme Assay, Cell Line (SU-DHL-6) | Potent inhibition with IC₅₀ values of 1.3 nM and 0.7 nM; selective anti-proliferation. | nih.gov |
| Heteroaromatic and aniline derivatives of piperidines | Vesicular Acetylcholine Transporter (VAChT) | Binding Assays | High affinity with Kᵢ values of 0.93–18 nM and good selectivity. | nih.gov |
In Vivo Efficacy Assessments in Disease Models
The promising in vitro results of this compound derivatives have prompted their evaluation in various in vivo disease models. For instance, derivatives of 3,5-Dichloro-4-(piperidin-1-yl)aniline (B1421599) have shown potential in pharmacological research, with studies indicating their ability to prevent induced colitis in animal models. smolecule.com
In the context of neurodegenerative diseases, a carbon-11 (B1219553) labeled version of a VAChT inhibitor, (-)-[¹¹C]24b, which is a derivative of the piperidine scaffold, has been successfully synthesized and evaluated in rats and nonhuman primates. nih.gov The results demonstrated high binding in the striatum, a region rich in VAChT, and favorable pharmacokinetics in the brain, suggesting its potential as a PET probe for studying cholinergic neuron loss. nih.gov
Furthermore, research into piperidine urea (B33335) derivatives has identified compounds with neuroprotective effects. thieme-connect.com One such derivative, compound A10, exhibited protective activity against L-glutamic acid–induced injury in SH-SY5Y cells and showed efficacy in a hypoxia tolerance assay in mice. thieme-connect.com
| Derivative | Disease Model | Key Finding | Reference |
|---|---|---|---|
| 3,5-Dichloro-4-(piperidin-1-yl)aniline derivatives | Induced Colitis Model | Prevention of induced colitis. | smolecule.com |
| (-)-[¹¹C]24b (VAChT inhibitor) | Rodent and Nonhuman Primate Models | High binding in the striatum and favorable brain pharmacokinetics. | nih.gov |
| Compound A10 (Piperidine urea derivative) | Hypoxia Tolerance Assay (mice) | Demonstrated neuroprotective effects. | thieme-connect.com |
Investigation of Anti-Proliferative and Anti-Cancer Effects
A significant body of research has focused on the anti-proliferative and anti-cancer properties of this compound derivatives. The structural versatility of this scaffold allows for the synthesis of compounds that can target various cancer cell lines. smolecule.com
One study reported a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, where compounds with a 4-hydroxymethylpiperidine moiety (compounds 5a-e) exhibited broad-spectrum antiproliferative activity against the NCI-60 human cancer cell line panel. nih.govresearchgate.net Notably, compound 5a showed lethal effects on several cancer cell lines, including melanoma (SK-MEL-5), renal cancer (786-0, A498, RXF 393), and breast cancer (MDA-MB-468). nih.govresearchgate.netmdpi.com
Another study focused on 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives as potent PI3Kδ inhibitors. nih.gov Compounds A5 and A8 from this series displayed selective anti-proliferative activity against the SU-DHL-6 lymphoma cell line with IC₅₀ values of 0.16 and 0.12 μM, respectively. nih.gov
The anti-cancer potential of piperidine derivatives is a recurring theme, with research indicating that modifications to the piperidine structure can lead to enhanced cytotoxic effects against various cancer cell lines.
| Derivative Class/Compound | Cancer Cell Line(s) | Key Finding | Reference |
|---|---|---|---|
| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives (5a-e) | NCI-60 panel, including melanoma, renal, and breast cancer lines | Broad-spectrum antiproliferative activity; compound 5a showed lethal effects. | nih.govresearchgate.netmdpi.com |
| 4-(Piperid-3-yl)amino substituted 6-pyridylquinazolines (A5, A8) | SU-DHL-6 (lymphoma) | Selective anti-proliferative activity with IC₅₀ values of 0.16 and 0.12 μM. | nih.gov |
| General Piperidine Derivatives | Various cancer cell lines | Structural modifications can enhance cytotoxic effects. |
Neuroprotective Properties
The piperidine moiety is a common feature in compounds with neuroprotective properties. Derivatives of this compound have been investigated for their potential to treat neurodegenerative diseases like Alzheimer's. One of the mechanisms contributing to their neuroprotective effects is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.
A study on piperidine urea derivatives identified several compounds with potent neuroprotective activities in vitro. thieme-connect.com Compound A10, for example, showed significant protection against L-glutamic acid–induced injury in SH-SY5Y neuroblastoma cells. thieme-connect.com The design of these novel piperidine urea derivatives was inspired by existing compounds known to have neuroprotective activity. thieme-connect.com
Antiviral and Antimicrobial Activities
The this compound scaffold has also been explored for its potential in developing antiviral and antimicrobial agents. The piperidine ring is a common structural element in many antiviral compounds. smolecule.com Derivatives of 3,5-dichloro-4-(piperidin-1-yl)aniline have been tested against a range of viruses and have shown potential to inhibit viral replication. smolecule.com
In the context of antimicrobial activity, various piperidine derivatives have been synthesized and evaluated. One study reported the synthesis of new piperidine derivatives that were tested against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative) bacteria using the disc diffusion method. researchgate.net Another study highlighted that piperidine derivatives can exhibit antimicrobial properties, contributing to their diverse pharmacological profile. smolecule.com
| Derivative Class | Activity | Organism(s) | Key Finding | Reference |
|---|---|---|---|---|
| 3,5-Dichloro-4-(piperidin-1-yl)aniline derivatives | Antiviral | Various viruses | Inhibition of viral replication. | smolecule.com |
| Novel Piperidine Derivatives | Antimicrobial | Staphylococcus aureus, Escherichia coli | Demonstrated antibacterial activity in disc diffusion assays. | researchgate.net |
| General Piperidine Derivatives | Antimicrobial | Various microbes | Possess antimicrobial properties as part of their diverse pharmacological profile. | smolecule.com |
Computational and Theoretical Chemistry Studies
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict how a small molecule, such as 4-(Piperidin-3-yl)aniline, might interact with a biological target, typically a protein. These simulations are fundamental in structure-based drug design, offering a rational approach to identifying and optimizing potential drug candidates.
Ligand-Protein Binding Mode Analysis
The analysis of ligand-protein binding modes seeks to determine the preferred orientation and conformation of a ligand when it binds to a receptor's active site. For this compound and its derivatives, molecular docking studies can elucidate key interactions that contribute to binding affinity and selectivity. For instance, in studies of similar piperidine-containing scaffolds, docking simulations have been used to identify crucial hydrogen bonds, hydrophobic interactions, and electrostatic contacts with target proteins. mdpi.complos.org The piperidine (B6355638) ring can adopt various conformations (chair, boat, or twist-boat), and its substituent pattern influences its preferred binding geometry. The aniline (B41778) portion of the molecule can participate in π-π stacking interactions with aromatic residues in the protein's binding pocket. vulcanchem.com
A typical molecular docking workflow involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand's structure is often optimized to its lowest energy conformation. The protein's binding site is defined, and a docking algorithm then samples a multitude of possible binding poses, scoring them based on a force field that estimates the binding energy. The resulting poses provide a static snapshot of the potential interactions. For example, the nitrogen atoms in the piperidine and aniline groups can act as hydrogen bond donors or acceptors, a feature that is critical in the binding of many drugs to their targets. nih.gov
Prediction of Molecular Interactions with Biological Targets
Building upon the binding mode analysis, computational methods can predict the specific types of molecular interactions between this compound and a biological target. These interactions are the basis of the molecule's potential pharmacological effect. The aniline moiety, for example, is a common feature in molecules targeting a wide range of receptors and enzymes.
The predicted interactions can be categorized as follows:
Hydrogen Bonds: The primary amine of the aniline group and the secondary amine of the piperidine ring are potential hydrogen bond donors. The nitrogen atoms themselves can also act as hydrogen bond acceptors.
Hydrophobic Interactions: The phenyl ring and the aliphatic carbons of the piperidine ring can form favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
Electrostatic Interactions: The distribution of charge within the molecule can lead to electrostatic interactions with charged residues in the target protein.
π-Interactions: The aromatic aniline ring can engage in π-π stacking with residues like phenylalanine, tyrosine, and tryptophan, or cation-π interactions with positively charged residues.
These predicted interactions can be visualized and analyzed to understand the structural basis of binding. For instance, computational studies on related compounds have shown that specific substitutions on the piperidine or aniline rings can enhance or diminish certain interactions, thereby modulating the compound's activity.
Table 1: Predicted Molecular Interactions of this compound with Biological Targets
| Interaction Type | Potential Interacting Group on this compound | Example Interacting Residue in a Protein |
|---|---|---|
| Hydrogen Bond Donor | Aniline -NH2, Piperidine -NH | Aspartate, Glutamate, Serine |
| Hydrogen Bond Acceptor | Aniline Nitrogen, Piperidine Nitrogen | Serine, Threonine, Tyrosine |
| Hydrophobic Interaction | Phenyl Ring, Piperidine Ring | Leucine, Isoleucine, Valine |
| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |
| Cation-π Interaction | Phenyl Ring | Lysine, Arginine |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. DFT calculations provide a deeper understanding of a molecule's reactivity, stability, and spectroscopic characteristics, which are invaluable for drug development. researchgate.netbohrium.com
Electronic Structure Analysis
DFT calculations can be used to determine the electronic properties of this compound, such as the distribution of electron density and the energies of the molecular orbitals. Key parameters derived from this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. acs.org A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.
The molecular electrostatic potential (MEP) map is another important output of DFT calculations. The MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other molecules, including its biological target. researchgate.net For this compound, the nitrogen atoms are expected to be regions of negative electrostatic potential, while the hydrogen atoms of the amine groups would be areas of positive potential.
Spectroscopic Property Predictions
DFT calculations can also be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the computational model. These predictions include:
Infrared (IR) Spectroscopy: DFT can calculate the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. This allows for the assignment of specific vibrational modes to the observed spectral bands. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can predict the chemical shifts of the hydrogen and carbon atoms in the molecule, aiding in the interpretation of ¹H-NMR and ¹³C-NMR spectra. jyu.fi
UV-Visible Spectroscopy: The electronic transitions between molecular orbitals, such as the HOMO-LUMO transition, can be calculated to predict the absorption wavelengths in a UV-Vis spectrum.
By correlating theoretical predictions with experimental spectra, researchers can confirm the structure and purity of a synthesized compound and gain confidence in the accuracy of the computational model.
Table 2: Computationally Predicted Properties of this compound using DFT
| Property | Predicted Information | Significance |
|---|---|---|
| HOMO-LUMO Gap | Energy difference between highest occupied and lowest unoccupied molecular orbitals | Indicates chemical reactivity and stability |
| Molecular Electrostatic Potential (MEP) | Distribution of charge on the molecular surface | Predicts sites for electrophilic and nucleophilic attack |
| Vibrational Frequencies | Frequencies of molecular vibrations | Correlates with experimental IR spectra for structural confirmation |
| NMR Chemical Shifts | Predicted ¹H and ¹³C chemical shifts | Aids in the interpretation of experimental NMR data |
| Electronic Transitions | Energies of electronic transitions | Correlates with experimental UV-Vis absorption spectra |
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static picture of ligand-protein interactions, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view. These methods account for the flexibility of both the ligand and the protein, providing a more realistic representation of the binding process in a physiological environment. plos.org
Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms that are energetically favorable. The piperidine ring can exist in different chair and boat conformations, and the bond connecting the piperidine and aniline rings is rotatable. Understanding the preferred conformations is essential, as the molecule's shape plays a significant role in its ability to bind to a target.
Molecular dynamics simulations take this a step further by simulating the movement of atoms and molecules over time. An MD simulation of this compound complexed with a protein would show how the ligand and protein adjust their conformations to achieve an optimal fit. This can reveal important details about the stability of the binding pose, the role of water molecules in the binding site, and the free energy of binding. plos.org The insights gained from MD simulations can help to refine the design of more potent and selective drug candidates.
In Silico Drug-Likeness and ADMET Predictions
In the realm of modern drug discovery, computational methods are indispensable for the early-stage evaluation of potential therapeutic agents. In silico predictions of drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties allow researchers to prioritize candidates with a higher probability of success, thereby reducing the time and cost associated with preclinical development. For this compound, computational analyses based on its molecular structure provide significant insights into its potential as a drug-like scaffold.
Detailed Research Findings
The drug-likeness of a compound is often initially assessed using established guidelines like Lipinski's Rule of Five. numberanalytics.com These rules correlate a molecule's physicochemical properties with its potential for oral bioavailability. The key parameters for this compound have been calculated using various computational models and are summarized below.
The molecular formula of this compound is C₁₁H₁₆N₂, and its molecular weight is approximately 176.26 g/mol . nih.gov The molecule possesses one rotatable bond, which contributes to its conformational flexibility. nih.gov Computational platforms provide consensus predictions for its lipophilicity (Log P), a critical factor in membrane permeability. The consensus Log P value is approximately 1.68, with individual prediction methods like XLOGP3 yielding a value of around 1.35. ambeed.com The topological polar surface area (TPSA), an indicator of a molecule's polarity and its ability to permeate cell membranes, is calculated to be 38.1 Ų. nih.gov
Physicochemical Properties of this compound
This interactive table summarizes key calculated physicochemical properties of this compound.
| Property | Value | Source |
|---|---|---|
| Molecular Weight (g/mol) | 176.26 | nih.gov |
| Consensus Log P (o/w) | 1.68 | ambeed.com |
| XLogP3 | 1.35 | ambeed.com |
| H-Bond Donors | 3 | (Calculated) |
| H-Bond Acceptors | 2 | (Calculated) |
| Rotatable Bonds | 1 | nih.gov |
| Topological Polar Surface Area (TPSA) | 38.1 Ų | nih.gov |
| Water Solubility (Log S) | -2.06 | ambeed.com |
| Formal Charge | 0 | nih.gov |
An evaluation against Lipinski's Rule of Five indicates a high degree of drug-likeness for this compound. The compound successfully meets all the criteria, suggesting a favorable profile for oral absorption. numberanalytics.com
Lipinski's Rule of Five Compliance for this compound
This interactive table shows the compliance of this compound with Lipinski's criteria for drug-likeness.
| Rule | Guideline | Compound Value | Compliance | Source |
|---|---|---|---|---|
| Molecular Weight | < 500 g/mol | 176.26 | Yes | nih.gov |
| Log P | ≤ 5 | 1.68 | Yes | ambeed.com |
| H-Bond Donors | ≤ 5 | 3 | Yes | (Calculated) |
| H-Bond Acceptors | ≤ 10 | 2 | Yes | (Calculated) |
Analytical Methodologies in Research and Development
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 4-(piperidin-3-yl)aniline. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) frameworks of the molecule.
In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of signals reveal the connectivity of protons. For derivatives of this compound, the aromatic protons on the aniline (B41778) ring typically appear as distinct multiplets in the downfield region (around δ 6.5–8.3 ppm). The protons on the piperidine (B6355638) ring are observed further upfield, with their chemical shifts and multiplicities depending on their specific chemical environment, including the nature of any substituents on the piperidine nitrogen. vulcanchem.comgoogle.com.na For instance, the protons on the piperidine ring of related structures show signals at approximately δ 1.5–3.0 ppm.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbon atoms of the aromatic ring resonate at lower field strengths compared to the aliphatic carbons of the piperidine ring. rsc.orgdovepress.com For example, in a related compound, the piperidine carbons were observed at δ 24.47 and 53.34 ppm, while the aromatic carbons appeared between δ 115.54 and 148.37 ppm. dovepress.com The specific chemical shifts in both ¹H and ¹³C NMR are sensitive to the solvent used (e.g., CDCl₃, DMSO-d₆) and the presence of any functional groups. vulcanchem.comiucr.org
Table 1: Representative NMR Data for this compound Derivatives
| Nucleus | Chemical Shift (δ) Range (ppm) | Region |
|---|---|---|
| ¹H | 6.5 - 8.3 | Aromatic (Aniline Ring) |
| ¹H | 1.5 - 4.5 | Aliphatic (Piperidine Ring) |
| ¹³C | 110 - 160 | Aromatic (Aniline Ring) |
| ¹³C | 20 - 60 | Aliphatic (Piperidine Ring) |
Note: Specific chemical shifts can vary based on substituents and solvent.
Mass Spectrometry (MS, LC-MS, UPLC-MS)
Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of this compound and its derivatives. When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it becomes a powerful technique for separating and identifying components in a mixture, confirming both purity and identity. iucr.orgarkat-usa.org
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecule. rsc.org For instance, the expected molecular ion peak for the free base of a related compound, 3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline, is approximately m/z 223 ([M+H]⁺), and its fragmentation patterns can offer further structural insights. vulcanchem.com Similarly, for derivatives of this compound, techniques like electrospray ionization (ESI) are commonly used to generate ions for mass analysis. rsc.org
LC-MS and UPLC-MS are routinely used to assess the purity of synthesized batches of this compound. bldpharm.com These methods separate the target compound from any impurities or by-products before they enter the mass spectrometer, providing retention time data that, in conjunction with the mass-to-charge ratio, confirms the identity of the compound. nih.gov For example, LC-MS analysis can be performed using a C18 column with a gradient elution of solvents like acetonitrile (B52724) and water containing formic acid. iucr.orgikm.org.my
Chromatographic Separation Methods
Chromatographic techniques are essential for the purification and purity assessment of this compound, particularly for separating it from reaction intermediates and by-products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound. bldpharm.comgoogle.com Reversed-phase HPLC, often utilizing a C18 column, is commonly employed. The separation is typically achieved using a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. unodc.org The compound's purity is determined by analyzing the chromatogram, with the area of the main peak relative to the total area of all peaks indicating the purity level. For pharmaceutical applications, a purity of over 99% is often required. vulcanchem.com
Chiral Chromatography for Enantiomeric Purity Assessment
Since this compound possesses a chiral center at the C3 position of the piperidine ring, it exists as a pair of enantiomers. The separation and assessment of the enantiomeric purity of these stereoisomers are critical, as they can exhibit different pharmacological activities. vulcanchem.com Chiral chromatography, particularly chiral HPLC, is the primary method used for this purpose. vulcanchem.comgoogle.comgoogle.com
This technique employs a chiral stationary phase (CSP), such as a Chiralcel OD column, which interacts differently with each enantiomer, leading to their separation. nih.gov The mobile phase often consists of a mixture of alkanes (like heptane) and an alcohol (like ethanol), sometimes with a modifier such as diethylamine. google.com.na The goal is often to achieve an enantiomeric excess (ee) greater than 99% for the desired enantiomer, for example, the (S)-enantiomer. vulcanchem.com The development of efficient chiral separation methods is a significant aspect of the process research for drugs containing this scaffold. google.compatsnap.com
X-ray Crystallography for Structural Elucidation
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. For derivatives of this compound, obtaining a single crystal of suitable quality allows for the precise determination of bond lengths, bond angles, and the absolute configuration of the chiral center. mdpi.com
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This data is then used to construct an electron density map, from which the positions of the atoms in the crystal lattice can be determined. jyu.fisemanticscholar.org For example, the crystal structure of a complex derivative, 1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one, was determined to be triclinic with a space group of P-1. mdpi.com This level of detailed structural information is invaluable for understanding structure-activity relationships and for computational modeling studies. The crystallographic data is typically deposited in databases such as the Cambridge Crystallographic Data Centre (CCDC) for public access. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
